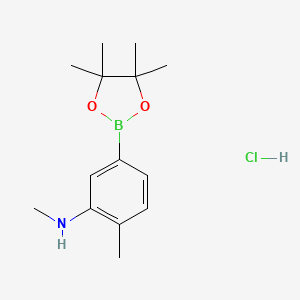

N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C14H23BClNO2. It is known for its unique structure, which includes a boron-containing dioxaborolane ring. This compound is used in various scientific research applications due to its reactivity and stability.

Mechanism of Action

N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

is a chemical compound with the molecular formula C14H23BClNO2 . Here is an overview of its mechanism of action:

Mode of Action

It has been used as an electrolyte additive to induce the decomposition of pf6- and form a dense and robust solid electrolyte interface (sei) rich in lif, which helps suppress lithium dendrite growth .

Biochemical Pathways

Its role as an electrolyte additive suggests it may influence electrochemical reactions and ion transport pathways in the context of lithium metal batteries .

Result of Action

As an electrolyte additive, this compound contributes to the formation of a dense and robust SEI rich in LiF on the electrode surface. This SEI can suppress the growth of lithium dendrites, enhancing the safety and performance of lithium metal batteries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride typically involves the reaction of 2-dimethylaniline with a boronic acid derivative. The reaction is carried out under controlled conditions, often using a palladium catalyst to facilitate the formation of the boron-containing ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in substitution reactions, where the boron-containing group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce various boron-containing derivatives .

Scientific Research Applications

N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is used in several scientific research fields:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes

Comparison with Similar Compounds

Similar Compounds

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but differs in the position of the boron-containing group.

2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with different substituents.

Uniqueness

N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is unique due to its specific structure, which imparts distinct reactivity and stability. This makes it particularly valuable in research and industrial applications where such properties are desired .

Biological Activity

N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H22BNO2

- Molecular Weight : 247.15 g/mol

- CAS Number : 171364-78-6

The biological activity of this compound is primarily attributed to its boron-containing structure, which enhances its reactivity and interaction with biological molecules. The presence of a dimethylamino group can influence the compound's ability to interact with various receptors and enzymes.

Inhibition Studies

Research indicates that compounds with similar boron structures exhibit inhibitory activity against several enzymes. For example:

- α-glucosidase Inhibition : Compounds structurally related to this aniline derivative have shown IC50 values ranging from 3 to 11 μM against α-glucosidase, suggesting potential applications in managing glucose levels in diabetic patients .

Anticancer Activity

Recent studies have investigated the anticancer potential of boron-containing compounds. A notable study assessed the effects of related compounds on various cancer cell lines:

- Cell Lines Tested : HT29 (colon cancer), MCF-7 (breast cancer), A2780 (ovarian cancer).

- Results : The compound exhibited varying degrees of growth inhibition across different cell lines. For instance, significant inhibition (>50%) was observed in A2780 cells at concentrations around 25 μM .

Case Studies

-

Study on Cell Growth Inhibition :

- Researchers evaluated the impact of this compound on cell viability.

- Findings : The compound showed a dose-dependent inhibition of cell growth in MCF-7 cells with an IC50 value of approximately 18 μM.

- Enzyme Interaction Studies :

Summary of Biological Activities

| Activity Type | Target Enzyme/Cell Line | IC50 Values (μM) | Observations |

|---|---|---|---|

| α-glucosidase | Various | 3 - 11 | Potent inhibition compared to controls |

| Cancer Cell Growth | MCF-7 | 18 | Significant growth inhibition |

| A2780 | 25 | High sensitivity observed | |

| HT29 | 36 | Moderate inhibition |

Properties

IUPAC Name |

N,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2.ClH/c1-10-7-8-11(9-12(10)16-6)15-17-13(2,3)14(4,5)18-15;/h7-9,16H,1-6H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZNTXVNUZPFQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.